molecular formula C14H16N+ B053086 1-[2-(4-Methyl phenyl)ethyl]pyridinium CAS No. 118177-93-8

1-[2-(4-Methyl phenyl)ethyl]pyridinium

Cat. No.: B053086
CAS No.: 118177-93-8
M. Wt: 198.28 g/mol
InChI Key: PSMKMSUAIGECAI-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl phenyl)ethyl]pyridinium is an organic cation with the molecular formula C 14 H 16 N + and a molecular weight of 198.28 g/mol . This pyridinium derivative is provided as a high-purity compound for research and development purposes. Research Applications & Value: As a pyridinium-based compound, it serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure is related to other biologically active pyridinium species, making it a compound of interest for structure-activity relationship (SAR) studies . Researchers can utilize it in the development of novel materials, as an intermediate in catalytic processes, or as a model compound in analytical and physicochemical studies. Its calculated properties, such as a logP oct/wat of 2.525, suggest moderate hydrophobicity, which can inform its application in partition and solubility studies . Handling & Compliance: This product is intended for laboratory research use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Properties

CAS No.

118177-93-8

Molecular Formula

C14H16N+

Molecular Weight

198.28 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]pyridin-1-ium

InChI

InChI=1S/C14H16N/c1-13-5-7-14(8-6-13)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1

InChI Key

PSMKMSUAIGECAI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC[N+]2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CC[N+]2=CC=CC=C2

Synonyms

1-[2-(4-methylphenyl)ethyl]pyridine

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 4-methylphenylethyl group in the target compound introduces moderate hydrophobicity compared to electron-withdrawing groups (e.g., bromo, trifluoromethyl) in BPHP and TFPHP. This difference influences solubility and thermal stability .
  • Ionic vs. Neutral Structures : Unlike neutral analogs like 2-[(4-Methylphenyl)ethynyl]pyridine, the pyridinium cation enhances ionic interactions, making it suitable for applications requiring charge transfer or ionic conductivity .
  • Melting Points : Pyridinium salts with bulky substituents (e.g., BPHP) exhibit higher melting points (>250°C) compared to simpler derivatives, suggesting improved thermal stability .

Challenges and Limitations

  • Solubility : Hydrophobic substituents like 4-methylphenylethyl may limit aqueous solubility, requiring co-solvents or structural modifications for pharmaceutical use.
  • Synthetic Yield : Quaternization reactions often face steric hindrance with bulky substituents, leading to moderate yields (e.g., 67–81% in related compounds ).

Preparation Methods

Alkylation Mechanisms and Solvent Selection

The most direct route to 1-[2-(4-methylphenyl)ethyl]pyridinium involves the nucleophilic substitution of pyridine with 2-(4-methylphenyl)ethyl halides (e.g., bromide or chloride). This exothermic reaction typically proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile at reflux temperatures (80–100°C) for 8–12 hours. For example, dissolving pyridine and 2-(4-methylphenyl)ethyl bromide in THF under nitrogen atmosphere achieves 85–90% conversion within 10 hours, as monitored by 1H^1H-NMR spectroscopy.

Nonpolar solvents like chloroform or dichloromethane are less effective due to poor solubility of ionic intermediates, though they may be used in biphasic systems to enhance product isolation. A patented method employs a chloroform-water biphasic mixture, where the aqueous phase contains a catalytic amount of low-carbon alcohols (e.g., methanol) to stabilize the transition state, improving yield to 92%.

Temperature and Catalytic Effects

Elevated temperatures (>100°C) risk decomposition of the quaternary ammonium product. Optimal results are observed at 70–80°C, with reaction completion confirmed by the disappearance of the pyridine α\alpha-proton signal at 8.5 ppm. The addition of iodide salts (e.g., NaI) as phase-transfer catalysts accelerates the reaction by facilitating halide exchange, reducing time to 6 hours.

Alternative Synthetic Routes via Intermediate Formation

Mannich Reaction-Derived Precursors

A Mannich reaction between 4-methylacetophenone, formaldehyde, and pyrrolidine generates 4-methyl-α-pyrrolidinopropiophenone, which is subsequently treated with 2-bromopyridine under lithiation conditions (n-BuLi, hexane, −65°C) to form a tertiary alcohol intermediate. Dehydration of this intermediate with concentrated sulfuric acid (85–90%) at 100–105°C for 4 hours yields a mixture of E/Z isomers, from which the desired pyridinium precursor is isolated via aqueous washing (Z-isomer solubility >95% in water).

Table 1: Comparative Isomer Distribution in Sulfuric Acid-Mediated Dehydration

Acid ConcentrationTemperature (°C)E-isomer PurityZ-isomer Solubility
85% H₂SO₄10092%85%
90% H₂SO₄10598%98%

Reductive Amination Pathways

Reduction of 2-amino-3-hydroxymethylpyridine with sodium borohydride in methanol produces 2-amino-3-hydroxymethylpiperidine, which undergoes alkylation with N-(2-chloroethyl)-N-methyl-β-phenylethylamine in a chloroform-methanol biphasic system. Cyclization under inert gas shielding (argon, 110°C) forms the pyridinium core with 89% yield, avoiding oxidative side reactions.

Optimization of Reaction Conditions for Industrial Scalability

Solvent Systems and Oxidative Stability

The choice of solvent critically impacts intermediate stability. High-boiling polar solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) enable cyclization at 110–120°C without decomposition, whereas lower-boiling solvents (e.g., THF) require pressurized systems. Inert gas shielding (N₂ or Ar) reduces oxidation byproducts by >40%, as quantified by HPLC-MS analysis.

Purification and Isomer Separation

Crystallization from acetone or methanol effectively removes residual Z-isomers (<2%) without chromatography. For example, dissolving the crude product in hot acetone (60°C) and cooling to 0°C achieves 99.5% E-isomer purity after two recrystallizations. Charcoal treatment (5% w/w) during crystallization decolorizes the product while retaining >98% yield.

Comparative Analysis of Methodologies

Table 2: Yield and Purity Across Synthetic Routes

MethodSolventTemperature (°C)Yield (%)Purity (%)
Direct AlkylationTHF808592
Biphasic AlkylationChloroform/MeOH709295
Mannich-DehydrationH₂SO₄ (90%)1058298
Reductive AminationDMF1108997

The Mannich-dehydration route offers superior purity (98%) but requires stringent acid handling. Biphasic alkylation balances yield (92%) and safety, making it preferable for lab-scale synthesis.

Challenges and Mitigation Strategies

Oxidative Degradation

Pyridinium salts are prone to air-induced degradation, particularly at elevated temperatures. Storing intermediates under argon and adding antioxidants (e.g., BHT, 0.1% w/w) extends shelf life by 3–4 months.

Byproduct Formation

N-alkylation byproducts (e.g., dialkylated pyridinium) are minimized by maintaining a 1:1 molar ratio of pyridine to alkylating agent and using excess pyridine (1.2 equiv) .

Q & A

Q. What are the common synthetic routes for 1-[2-(4-Methylphenyl)ethyl]pyridinium, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via alkylation of pyridine derivatives with 2-(4-methylphenyl)ethyl halides. Key optimization parameters include:
  • pH : Moderately acidic conditions (pH ~4–6) favor pyridinium salt formation by promoting protonation of the pyridine nitrogen .
  • Reaction Time : Formation occurs on a timescale of hours (e.g., 3–6 hours) under ambient conditions .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency.
  • Monitoring : Use LC-MS (as in ) to track intermediate formation and confirm product purity .

Q. How can structural characterization of 1-[2-(4-Methylphenyl)ethyl]pyridinium be performed?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., sulfonate counterion packing in and ) .
  • Spectroscopy :
  • IR : Identify C=O stretches (1675 cm⁻¹) and SO₂ bands (1154–1297 cm⁻¹) if applicable .
  • NMR : Assign aromatic proton signals (δ 7–8 ppm for pyridinium) and alkyl chain resonances.

Advanced Research Questions

Q. How does the presence of ammonium in aqueous phases influence the formation and stability of 1-[2-(4-Methylphenyl)ethyl]pyridinium?

  • Methodological Answer :
  • Mechanism : In atmospheric aerosols (), ammonium catalyzes acrolein conversion to pyridinium salts via imine intermediates. Dissolved acrolein reacts with NH₄⁺ to form 3-methylpyridine, which undergoes further alkylation .
  • Stability : Pyridinium salts are stabilized in moderately acidic aerosols (pH 4–6) but degrade under highly alkaline conditions.
  • Analytical Recommendations :
  • GC-MS : Monitor gaseous 3-methylpyridine revolatilization .
  • UV-Vis Spectroscopy : Quantify light absorption at 300–400 nm to assess aerosol optical properties .

Q. How can conflicting data on pH-dependent reactivity of pyridinium compounds be resolved?

  • Methodological Answer :
  • Experimental Design :

Controlled pH Studies : Perform parallel reactions at pH 3–7 using buffered solutions to isolate pH effects.

Intermediate Trapping : Use quenching agents (e.g., NaBH₃CN) to stabilize reactive intermediates for LC-MS analysis .

  • Data Interpretation : Compare kinetic profiles (rate constants vs. pH) with computational models (e.g., DFT calculations) to validate mechanisms .

Q. What role do pyridinium derivatives play in atmospheric chemistry, and how can their environmental impact be assessed?

  • Methodological Answer :
  • Role : Pyridinium salts contribute to light-absorbing organic aerosols (), enhancing radiative forcing. They form via acrolein uptake into ammonium-containing aerosols .
  • Assessment Strategies :
  • Field Sampling : Collect aerosol particles and analyze via HPLC-UV/Vis for pyridinium content .
  • Lab Simulations : Use reaction chambers to replicate atmospheric conditions (RH >70%, NH₃/NH₄⁺ presence) and quantify SOA yields .

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